molecular formula C7H5BrFIN2O B6592616 2-Amino-4-bromo-3-fluoro-5-iodobenzamide CAS No. 2241721-73-1

2-Amino-4-bromo-3-fluoro-5-iodobenzamide

Cat. No.: B6592616
CAS No.: 2241721-73-1
M. Wt: 358.93 g/mol
InChI Key: UGGBZCUXUAIHRO-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is a chemical compound with the molecular formula C7H5BrFIN2O and a molecular weight of 358.93 g/mol . This compound is characterized by the presence of amino, bromo, fluoro, and iodo substituents on a benzamide core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves multiple steps, starting from readily available precursors. The reaction typically involves the use of reagents such as lithium, chloromethyl methyl ether, and sulfuric acid under high pressure . The final product is often recrystallized from solvents like butyl alcohol or butyl acetate to obtain pure white crystals .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-fluoro-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide, potassium fluoride

    Oxidation: Nitric acid, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include various substituted benzamides, nitro compounds, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is unique due to the combination of its substituents, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-4-bromo-3-fluoro-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBZCUXUAIHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)Br)F)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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